molecular formula C7H15BrO B8761203 6-bromo-2-methylhexan-2-ol

6-bromo-2-methylhexan-2-ol

Cat. No.: B8761203
M. Wt: 195.10 g/mol
InChI Key: YDZBUQJQTJIIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-methylhexan-2-ol is an organic compound with the molecular formula C7H15BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

6-bromo-2-methylhexan-2-ol can be synthesized through the bromination of 2-methyl-2-hexanol. The bromination process typically involves the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a catalyst or under specific reaction conditions. For example, the reaction can be carried out in an aqueous-organic two-phase system to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of solvents, catalysts, and reaction parameters would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methylhexan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols or ethers.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom, forming 2-methyl-2-hexanol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2-methyl-2-hexanol or its derivatives.

    Oxidation: Formation of 2-methyl-2-hexanone or 2-methylhexanal.

    Reduction: Formation of 2-methyl-2-hexanol.

Scientific Research Applications

6-bromo-2-methylhexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-methylhexan-2-ol involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the molecular structure and the presence of specific functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-methylhexan-2-ol is unique due to the combination of the bromine atom and the hydroxyl group on a hexane backbone

Properties

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

6-bromo-2-methylhexan-2-ol

InChI

InChI=1S/C7H15BrO/c1-7(2,9)5-3-4-6-8/h9H,3-6H2,1-2H3

InChI Key

YDZBUQJQTJIIBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCBr)O

Origin of Product

United States

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